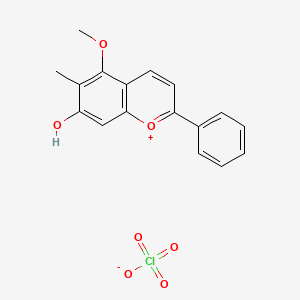

Dracorhodin perchlorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dracorhodin perchlorate is a pro-apoptotic compound and a synthetic analog of dracorhodin, an anthocyanin that has been found in D. draco fruit. It induces cell cycle arrest at the G0/G1 phase as well as apoptosis in U87MG and T98G glioma cells when used at concentrations of 40 and 80 μM. It also increases levels of p53, p21, Bim, and Bax and decreases levels of Bcl-2 in glioma cells in vitro. This compound is cytotoxic to U937, A375-S2, and MCF-7 cells in a concentration-dependent manner. It is also cytotoxic to HeLa cells, an effect that can be reversed by Ac-YVAD-CMK, Z-DEVD-FMK, Z-IETD-FMK, and Z-LEHD-FMK, which are inhibitors of caspase-1, -3, -8, and -9, respectively.

This compound is a pro-apoptotic compound and a synthetic analog of dracorhodin, an anthocyanin. It induces cell cycle arrest at the G0/G1 phase as well as apoptosis in U87MG and T98G glioma cells when used at concentrations of 40 and 80 μM. It also increases levels of p53, p21, Bim, and Bax and decreases levels of Bcl-2 in glioma cells in vitro. This compound is cytotoxic to U937, A375-S2, and MCF-7 cells in a concentration-dependent manner. It is also cytotoxic to HeLa cells, an effect that can be reversed by Ac-YVAD-CMK, Z-DEVD-FMK, Z-IETD-FMK, and Z-LEHD-FMK, which are inhibitors of caspase-1, -3, -8, and -9, respectively.

Wirkmechanismus

Target of Action

Dracorhodin perchlorate primarily targets the fibroblasts and pancreatic β-cells . It inhibits cell growth and induces apoptosis in these cells in a dose- and time-dependent manner . It also targets the epidermis, dermis, and basal layer inflammatory cells in the context of wound healing .

Mode of Action

This compound interacts with its targets by inhibiting cell proliferation and inducing cell cycle arrest and apoptosis . It also promotes the expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in tissues . These factors play a crucial role in cell growth, differentiation, and wound healing.

Biochemical Pathways

The compound interferes with endoplasmic reticulum stress and mitochondrial pathways . It enhances the activities of Erk1/2 , which in turn promotes Pdx1 expression and increases the ratio of Bcl2/Bax . Inhibition of the Erk1/2 pathway abolishes the this compound-induced expression of Pdx1 and suppression of apoptosis .

Pharmacokinetics

Inflammation-targeted emulsion gels containing this compound have been shown to have better transdermal penetration and lower potentials compared to non-targeted emulsion gels . This suggests that the formulation of the drug can significantly impact its bioavailability and efficacy.

Result of Action

The application of this compound results in significant improvements in wound healing . It reduces the number of inflammatory cells in the epidermis, dermis, and basal layer, and promotes the proliferation of granulation tissue . It also enhances the expression of EGF and bFGF, which are crucial for tissue repair .

Action Environment

The action of this compound can be influenced by the environment. For instance, inflammation-targeted emulsion gels have been shown to be more effective than non-targeted gels in the context of wound healing . This suggests that the presence of inflammation can enhance the drug’s efficacy. , indicating that the stability of the compound can be affected by environmental factors such as pH and temperature.

Biochemische Analyse

Biochemical Properties

Dracorhodin perchlorate has been found to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been reported to inhibit the activation of PI3K/Akt and NF-κB, thereby decreasing the expression of the anti-apoptotic proteins, Bcl-2 and Bcl-XL .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell proliferation and induces cell cycle arrest and apoptosis . It also significantly increased the protein expression levels of β‑catenin and activation of AKT, ERK and p38 in HaCaT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It inhibits the activation of PI3K/Akt and NF-κB, thereby decreasing the expression of the anti-apoptotic proteins, Bcl-2 and Bcl-XL . It also upregulates the expression of p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been reported to induce cellular and DNA morphological changes and decrease the viability of SGC-7901 cells .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clear from the search results. It has been reported to affect the expression of various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .

Biologische Aktivität

Dracorhodin perchlorate (DP) is a synthetic analogue of dracorhodin, a red pigment derived from the resin of the dragon blood tree (Daemonorops draco). This compound has gained attention for its diverse biological activities, particularly in wound healing and anticancer effects. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Wound Healing : Enhances fibroblast proliferation and angiogenesis.

- Anticancer Effects : Induces apoptosis and cell cycle arrest in various cancer cell lines.

- Osteoclast Inhibition : Suppresses osteoclastogenesis, potentially aiding in the treatment of osteolytic diseases.

Table 1: Summary of Biological Activities

Wound Healing

This compound has been shown to enhance wound healing through several mechanisms:

- Cell Migration : In HaCaT keratinocytes, DP promotes migration without inducing proliferation, which is crucial for effective wound closure .

- Signaling Pathways : DP activates key signaling pathways such as β-catenin, AKT, ERK, and p38 MAPK, which are vital for cellular responses during wound healing .

Anticancer Activity

The anticancer properties of this compound have been extensively studied:

- Induction of Apoptosis : DP induces apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells, ESCC cells) through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : DP causes G2/M phase arrest by modulating cyclins and cyclin-dependent kinases (CDKs), which inhibits cancer cell proliferation .

Osteoclast Inhibition

This compound demonstrates potential in treating osteolytic diseases by inhibiting osteoclast differentiation. It represses RANKL-mediated signaling pathways that lead to osteoclast formation, thereby reducing bone resorption .

Case Study 1: Wound Healing in Diabetic Foot Ulcers

A study utilizing metabolomics and network pharmacology revealed that this compound significantly improved wound healing in diabetic foot ulcers (DFUs). The treatment led to decreased levels of inflammatory markers such as IL-1 and TNF-α. A total of 114 metabolites were identified as crucial for the therapeutic effects of DP .

Case Study 2: Anticancer Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)

In vitro studies demonstrated that DP effectively reduced the viability of ESCC cells compared to normal liver cells. The compound induced apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent for ESCC .

Wissenschaftliche Forschungsanwendungen

Wound Healing Applications

Mechanisms of Action

Dracorhodin perchlorate has been shown to enhance wound healing through several key signaling pathways:

- β-Catenin Pathway : This compound significantly increases the expression of β-catenin in human HaCaT keratinocytes, which is crucial for cell migration during wound healing. Studies have demonstrated that treatment with this compound promotes cell migration without affecting cell proliferation .

- MAPK and AKT Signaling : It activates the ERK and p38 MAPK pathways, as well as the AKT signaling pathway, thereby facilitating cellular processes essential for effective wound closure .

In Vitro Studies

In vitro experiments using scratch assays have illustrated that this compound accelerates the closure of wounds in HaCaT cells. The optimal concentration for promoting cell migration was identified as 1 µg/ml, leading to significant reductions in wound width over 24 hours .

In Vivo Studies

Research has also demonstrated that this compound promotes wound healing in animal models, such as Wistar rats. This suggests its potential utility in clinical settings for enhancing recovery from skin injuries .

Anticancer Applications

This compound exhibits notable cytotoxic effects against various cancer cell lines:

- Breast Cancer : In studies involving MCF-7 breast cancer cells, this compound was found to inhibit cell growth in a dose- and time-dependent manner, indicating its potential as an anticancer agent .

- Other Cancer Types : The compound has also shown efficacy against glioma cells (U87MG and T98G), lung squamous carcinoma (SK-MES-1), gastric tumor cells (SGC-7901), prostate cancer (PC-3), leukemia (HL-60), melanoma (A375-S2), and cervical cancer (HeLa) cells. These findings highlight its broad-spectrum anticancer activity .

Osteoclastogenesis Inhibition

Recent studies have revealed that this compound can inhibit osteoclastogenesis, which is relevant for treating osteolytic diseases. It suppresses RANKL-induced osteoclast formation and function through the repression of NFATc1 activity, presenting a novel therapeutic avenue for managing bone-related disorders .

Summary of Findings

Eigenschaften

IUPAC Name |

5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTYZFUODYMZPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.